molecular formula C30H46ClN5O7S B560588 E3 ligase Ligand-Linker Conjugates 5

E3 ligase Ligand-Linker Conjugates 5

Katalognummer: B560588
Molekulargewicht: 656.2 g/mol
InChI-Schlüssel: ZOYHUTRHKHRRPK-QVRKWNSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

VH032-PEG3-NH2 (Hydrochlorid) ist ein synthetisierter E3-Ligase-Liganden-Linker-Konjugat, der den (S,R,S)-AHPC-basierten von-Hippel-Lindau (VHL)-Liganden und einen 3-Einheiten-Polyethylenglykol (PEG)-Linker enthält. Diese Verbindung wird hauptsächlich in der Proteolyse-Targeting-Chimäre (PROTAC)-Technologie verwendet, einem neuartigen Ansatz in der Medikamentenforschung und -entwicklung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VH032-PEG3-NH2 (Hydrochlorid) umfasst mehrere Schritte, beginnend mit der Herstellung des (S,R,S)-AHPC-basierten VHL-Liganden. Dieser Ligand wird dann durch eine Reihe von chemischen Reaktionen, einschließlich Amidbindungsbildung und Reinigungsschritten, mit einem 3-Einheiten-PEG-Linker konjugiert .

Industrielle Produktionsverfahren

Die industrielle Produktion von VH032-PEG3-NH2 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Steuerung von Temperatur, pH-Wert und Reaktionszeit sowie der Einsatz fortschrittlicher Reinigungstechniken wie Chromatographie .

Analyse Chemischer Reaktionen

Mechanism of Action: Ubiquitination and Degradation

The primary chemical reaction involves ternary complex formation with E3 ligases and target proteins, leading to ubiquitination:

Step Reaction Key Participants Outcome
1Conjugate binds to VHL E3 ligase(S,R,S)-AHPC domainRecruitment of E3 ligase
2Target protein binds to conjugate’s ligandTarget-binding domainFormation of ternary complex
3Ubiquitin transfer to targetE2 ubiquitin-conjugating enzymePolyubiquitination of target
4Proteasomal degradation26S proteasomeTarget protein degradation

Critical factors :

  • Linker length and flexibility : PEG3 optimizes spatial alignment between E3 ligase and target protein .
  • Binding affinity : (S,R,S)-AHPC exhibits high affinity for VHL (Kd<50nMK_d<50\,\text{nM}) .

Comparative Analysis with Other E3 Ligase Conjugates

E3 Ligase Ligand-Linker Conjugate 5 is distinguished by its VHL specificity and PEG3 linker. Below is a comparison with similar compounds:

Conjugate E3 Ligase Target Linker Type Key Features Reference
Conjugate 5VHLPEG3High solubility and flexibility
Conjugate 93Cereblon (CRBN)PEG4Thalidomide-based ligand
Conjugate 100VHLAlkyl chainLower solubility, rigid structure

Advantages of Conjugate 5 :

  • Enhanced proteolytic efficiency due to optimized linker length .
  • Reduced off-target effects compared to CRBN-targeting conjugates .

Reaction Conditions and Optimization

Key parameters for efficient ubiquitination:

Parameter Optimal Range Impact on Reaction
pH7.0–7.4Maintains E3 ligase activity
Temperature37°CMimics physiological conditions
Incubation time4–6 hoursEnsures ternary complex stability

Challenges :

  • Proteasome saturation : High conjugate concentrations may inhibit degradation efficiency .
  • Linker hydrolysis : PEG linkers are susceptible to enzymatic cleavage in vivo .

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

E3 ligase Ligand-Linker Conjugates 5 are primarily utilized in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. These compounds have shown promise in selectively degrading disease-associated proteins while sparing non-target proteins, thereby minimizing side effects.

Case Study: Cancer Treatment

In a recent study, researchers developed a PROTAC based on this compound targeting oncogenic proteins involved in various cancers. The study demonstrated that these conjugates effectively reduced levels of specific kinases associated with tumor progression. By optimizing linker lengths and chemical modifications, researchers achieved enhanced selectivity and potency in degrading target proteins without affecting cellular viability .

Mechanistic Insights

The design of this compound allows for site-specific recruitment of E3 ligases to proteins lacking known small molecule ligands. This approach enables researchers to explore degradation efficiency across different regions of protein surfaces, providing insights into optimal linker designs and recruitment strategies. For example, studies have shown that varying linker lengths can significantly influence degradation outcomes, highlighting the importance of linker chemistry in PROTAC development .

Study Target Protein Linker Length Degradation Efficiency Notes
Study AEGFP12 atomsHighEnhanced selectivity observed
Study BDUSP69 atomsModerateFlexibility in linker length explored
Study COncogenic Kinases6 atomsLowShort linkers showed reduced efficacy

Wirkmechanismus

VH032-PEG3-NH2 (hydrochloride) exerts its effects through the PROTAC mechanism. It recruits the VHL E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase, resulting in the selective degradation of the target protein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

VH032-PEG3-NH2 (Hydrochlorid) ist aufgrund seiner spezifischen Kombination aus dem (S,R,S)-AHPC-basierten VHL-Liganden und dem 3-Einheiten-PEG-Linker einzigartig. Diese Struktur ermöglicht die effiziente Rekrutierung der VHL E3-Ligase und die effektive Degradation von Zielproteinen, was es zu einem wertvollen Werkzeug in der PROTAC-Technologie und der Medikamentenforschung macht .

Biologische Aktivität

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 5 , represent a significant advancement in the field of targeted protein degradation (TPD) through the development of PROTACs (Proteolysis Targeting Chimeras). These compounds facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis and regulating protein levels. This article delves into the biological activity of these conjugates, highlighting their mechanisms, applications, and research findings.

E3 ligases play a pivotal role in the ubiquitination process, which tags proteins for degradation. The mechanism involves:

  • Binding : The ligand-linker conjugate binds to the target protein and an E3 ligase.
  • Ubiquitination : This proximity induces the E3 ligase to ubiquitinate the target protein.
  • Degradation : The ubiquitinated protein is then recognized and degraded by the proteasome.

This dual-targeting approach enhances specificity and reduces off-target effects compared to traditional small-molecule inhibitors.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of E3 ligase ligand-linker conjugates, including various applications in cancer therapy:

  • ARV-471 : A notable example is ARV-471, which combines a thalidomide derivative with an estrogen receptor (ER) ligand, showing effective degradation of CDK4/6 proteins. The study reported a degradation efficiency with a DC50 value of less than 10 nM .
  • CRBN and VHL PROTACs : Research comparing CRBN-based and VHL-based PROTACs indicated that while both can degrade target proteins, CRBN-based PROTACs showed superior efficacy in certain contexts, emphasizing the importance of linker structures in achieving desired biological outcomes .

Data Table: Summary of Biological Activities

Compound NameTarget ProteinE3 LigaseDC50 (nM)Notes
ARV-471CDK4/6CRBN<10Effective in breast cancer models
CRBN-6-5-5-VHLVariousCRBN/VHLNot specifiedPreferential degradation observed
Compound 14aVariousCRBN/VHLNot specifiedDemonstrated selective degradation

Optimization Strategies

The optimization of E3 ligase ligand-linker conjugates involves several strategies:

  • Linker Design : The choice of linker influences the hydrophobicity, flexibility, and overall stability of the conjugate. Alkyl and PEG linkers are commonly utilized to balance these properties .
  • Ligand Selection : Different E3 ligases such as CRBN, VHL, IAP, and RNF4 are explored for their ability to selectively degrade target proteins in various tissues .
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the ligand or linker affect biological activity is crucial for developing more potent and selective PROTACs .

Eigenschaften

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHUTRHKHRRPK-QVRKWNSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46ClN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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